molecular formula C15H12N2O2 B2446461 2-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid CAS No. 106242-28-8

2-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid

Cat. No.: B2446461
CAS No.: 106242-28-8
M. Wt: 252.273
InChI Key: NREFEFKHWHPJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-1-yl)benzoic acid
  • 2-(1H-benzimidazol-2-yl)benzoic acid
  • 2-(6-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid

Uniqueness

2-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid is unique due to the presence of a methyl group on the benzimidazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(6-methyl-1H-benzimidazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-9-6-7-12-13(8-9)17-14(16-12)10-4-2-3-5-11(10)15(18)19/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREFEFKHWHPJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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